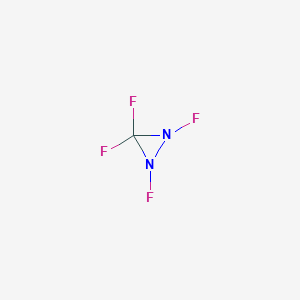
Diaziridine, tetrafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaziridine, tetrafluoro-, also known as Diaziridine, tetrafluoro-, is a useful research compound. Its molecular formula is CF4N2 and its molecular weight is 116.018 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diaziridine, tetrafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diaziridine, tetrafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Propellant Applications
Diaziridine compounds have been investigated for their potential use as propellants, particularly in aerospace applications. The high strain energy associated with the diaziridine structure allows for the release of significant energy upon decomposition, making it a candidate for high-energy-density materials.
- Research Findings : A study aimed at synthesizing diaziridine functionality for propellant applications highlighted the importance of optimizing synthetic routes to minimize costs and maximize yield. The research utilized digital scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the energetic properties of the synthesized diaziridines, demonstrating their potential as effective propellants .
- Energetic Properties : The energetic performance of diaziridines was evaluated, showing promising results that suggest their capability to meet the demands of modern propellant systems. This includes considerations of stability, impact sensitivity, and detonation performance, which are critical for safe and efficient propellant design .
Biomedical Applications
Diaziridine, tetrafluoro- also plays a crucial role in biomedical research, particularly as a precursor for photoaffinity labeling agents. These agents are vital in studying protein interactions and drug discovery.
- Photoaffinity Labeling : The compound's ability to form reactive carbene species upon photolysis allows it to covalently bond with biomolecules, facilitating the identification of protein targets and interaction mapping. Recent advancements have shown that diaziridine-derived probes can be used effectively in identifying target molecules within complex biological systems .
- Case Studies : Specific case studies have illustrated the successful application of diaziridine-based photoaffinity labels in drug discovery processes. For example, diazirinyl-substituted compounds showed significant binding affinities to various receptors, indicating their potential utility in pharmacological research .
Synthesis and Transformation Trends
The synthesis of diaziridine compounds has evolved significantly over the years. Recent trends focus on minimizing synthetic overhead while enhancing yields through innovative methodologies.
- Synthetic Approaches : Current methodologies emphasize the use of less hazardous reagents and more efficient reaction conditions. The development of "minimalist" approaches has led to the synthesis of stable diazirine derivatives that retain high reactivity necessary for their applications .
- Transformation Studies : Ongoing research continues to explore the transformation pathways of diaziridines into more complex structures, which can further expand their applicability across different fields .
Data Tables
Analyse Chemischer Reaktionen
Thermal and Photochemical Decomposition
Diaziridines are known to decompose under heat or UV light to generate carbenes. For CF₄N₂:
-
Proposed Pathway :
CF N Δ or hν CF +N +FThe resultant difluorocarbene (:CF₂) is highly electrophilic and reacts with alkenes, aromatics, or nucleophiles .
Nucleophilic Substitution
Fluorine atoms in CF₄N₂ may undergo substitution with nucleophiles (e.g., amines, alkoxides):
-
Example Reaction :
CF N +RO →CF N OR+FSuch reactions are inferred from studies on trifluoromethyldiazirines .
Comparative Reactivity of Halogenated Diaziridines
Challenges and Research Gaps
-
Experimental Data : Direct studies on CF₄N₂ are scarce, with most insights extrapolated from chlorinated or trifluoromethyl analogs .
-
Mechanistic Uncertainty : The exact pathways for ring-opening or fluorocarbene stabilization remain unverified.
-
Synthetic Scalability : Harsh fluorination conditions limit large-scale production .
Key Citations
Eigenschaften
CAS-Nummer |
17224-09-8 |
|---|---|
Molekularformel |
CF4N2 |
Molekulargewicht |
116.018 g/mol |
IUPAC-Name |
1,2,3,3-tetrafluorodiaziridine |
InChI |
InChI=1S/CF4N2/c2-1(3)6(4)7(1)5 |
InChI-Schlüssel |
GYVBIRZKBSLKBA-UHFFFAOYSA-N |
SMILES |
C1(N(N1F)F)(F)F |
Kanonische SMILES |
C1(N(N1F)F)(F)F |
Synonyme |
Tetrafluorodiaziridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















